N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with dichlorophenyl, fluoro, and phenylpiperazinylsulfonyl groups, making it a molecule of interest in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of the compound N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide is the D3 dopamine receptor . This receptor plays a crucial role in the brain’s reward system and is associated with substance use disorders .
Mode of Action
This compound interacts with its target, the D3 dopamine receptor, by binding to it . This binding can modulate the receptor’s activity, leading to changes in the signaling pathways it is involved in .
Biochemical Pathways
The interaction of this compound with the D3 dopamine receptor affects the dopaminergic signaling pathway . This pathway plays a significant role in movement, behavioral motivations, and learning .
Pharmacokinetics
Similar compounds have been reported to have low solubility . Solubility is a key factor in a drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, affecting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are related to its modulation of the D3 dopamine receptor. By binding to this receptor, the compound can influence the dopaminergic signaling pathway, potentially leading to changes in behaviors associated with this pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can potentially interact with the compound and alter its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 4-fluoro-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 3,5-dichloroaniline to yield the benzamide intermediate.
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Introduction of the Piperazine Moiety: : The next step involves the introduction of the piperazine ring. This is typically done by reacting the benzamide intermediate with 1-phenylpiperazine in the presence of a suitable base such as triethylamine.
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Sulfonylation: : The final step is the sulfonylation of the piperazine nitrogen. This can be achieved by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities within the molecule.
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Substitution: : The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols depending on the functional groups present.
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies investigating its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4-fluorobenzamide: Lacks the piperazine and sulfonyl groups, making it less complex and potentially less active.
N-(3,5-dichlorophenyl)-4-fluoro-3-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of the phenylpiperazinylsulfonyl group, which may alter its biological activity.
N-(3,5-dichlorophenyl)-4-fluoro-3-(piperazin-1-yl)sulfonylbenzamide: Contains a piperazine ring but lacks the phenyl group, potentially affecting its binding affinity and specificity.
Uniqueness
N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide is unique due to its combination of dichlorophenyl, fluoro, and phenylpiperazinylsulfonyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2FN3O3S/c24-17-13-18(25)15-19(14-17)27-23(30)16-6-7-21(26)22(12-16)33(31,32)29-10-8-28(9-11-29)20-4-2-1-3-5-20/h1-7,12-15H,8-11H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVORUMUKASGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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